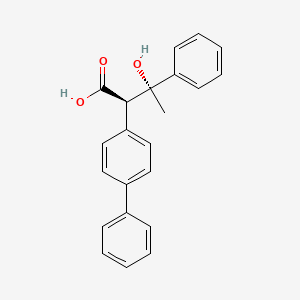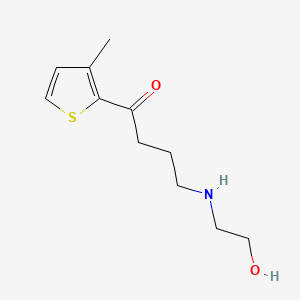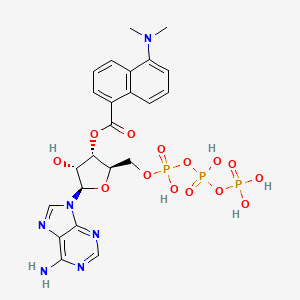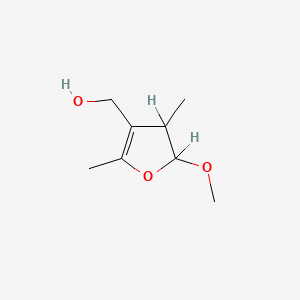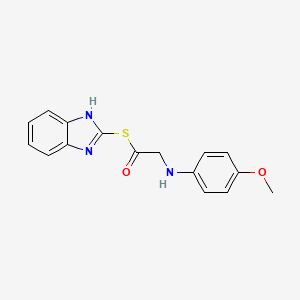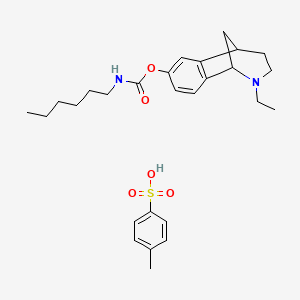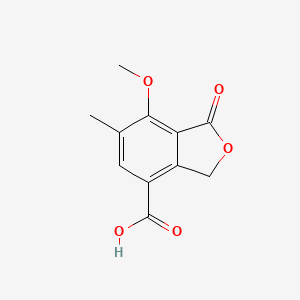
N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine is an organosilicon compound characterized by the presence of a dichloromethylsilyl group attached to a propyl chain, which is further linked to an ethane-1,2-diamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine typically involves the reaction of dichloromethylsilane with 3-aminopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of Dichloromethylsilane with 3-Aminopropylamine:
Industrial Production Methods
Industrial production of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
化学反应分析
Types of Reactions
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylsilyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new silicon-containing compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used under mild conditions (room temperature to slightly elevated temperatures).
Condensation: Catalysts such as acids or bases can be used to promote the condensation of silanol groups.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Condensation Products: Siloxanes, which are important in the formation of silicone-based materials.
科学研究应用
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including silicones and siloxanes, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly those containing silicon.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: Utilized in the production of specialty chemicals and as a coupling agent to improve the adhesion of organic materials to inorganic surfaces.
作用机制
The mechanism of action of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine involves its ability to form stable covalent bonds with various substrates. The dichloromethylsilyl group can react with nucleophiles, leading to the formation of new silicon-containing compounds. The ethane-1,2-diamine moiety provides additional functional groups that can participate in further chemical reactions, enhancing the compound’s versatility.
Molecular Targets and Pathways
Silicon-Containing Compounds: The primary target of the compound’s reactivity is the formation of silicon-containing compounds through substitution and condensation reactions.
Biological Molecules: In biomedical applications, the compound can form stable bonds with proteins, nucleic acids, and other biological molecules, facilitating its use in drug delivery and biomedical devices.
相似化合物的比较
N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N’-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine: This compound contains a trimethoxysilyl group instead of a dichloromethylsilyl group. The trimethoxysilyl group is more reactive towards hydrolysis and condensation reactions, making it more suitable for applications requiring rapid curing and strong adhesion.
N’-(3-(Diethoxymethylsilyl)propyl)ethane-1,2-diamine: This compound has diethoxymethylsilyl groups, which provide a balance between reactivity and stability. It is often used in applications where controlled hydrolysis and condensation are required.
Uniqueness
The uniqueness of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine lies in its dichloromethylsilyl group, which offers a distinct reactivity profile compared to other silyl groups. This makes it particularly useful in applications where selective reactivity and stability are desired.
Similar Compounds
- N’-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine
- N’-(3-(Diethoxymethylsilyl)propyl)ethane-1,2-diamine
- N’-(3-(Triethoxysilyl)propyl)ethane-1,2-diamine
属性
CAS 编号 |
827627-58-7 |
|---|---|
分子式 |
C6H16Cl2N2Si |
分子量 |
215.19 g/mol |
IUPAC 名称 |
N'-[3-[dichloro(methyl)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H16Cl2N2Si/c1-11(7,8)6-2-4-10-5-3-9/h10H,2-6,9H2,1H3 |
InChI 键 |
FNFXIOAGNRCTON-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CCCNCCN)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


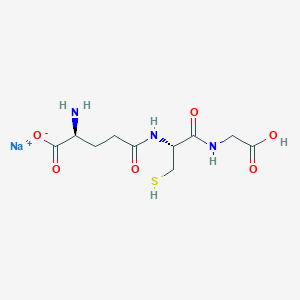
![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)
